(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
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Overview
Description
Synthesis Analysis
Synthesis of related furan and benzofuran derivatives involves multiple steps, including alkylation, rearrangement, and ring closure reactions. For instance, 2-Hydroxyaryl(5-methylfur-2-yl)alkanes synthesized by alkylation were transformed into benzofuran derivatives through ethanolic HCl solution treatment, highlighting a typical process involving furan ring opening and benzofuran ring closure (A. Gutnov et al., 1999).
Molecular Structure Analysis
The molecular structure of related compounds, such as sesquiterpene lactones, has been elucidated using X-ray crystallography, revealing specific conformational details such as twist chair and envelope conformations in cyclic structures. This structural information is crucial for understanding the compound's reactivity and interactions (Kamini Kapoor et al., 2011).
Chemical Reactions and Properties
Reactions involving furan and related compounds can lead to a wide range of products depending on the conditions. For example, thermal decomposition of epimeric epoxyhydro-peroxyoctadecenoates results in multiple cleavage fragments, indicating the complex behavior under thermal stress and the potential for various chemical transformations (H. Gardner & E. Selke, 1984).
Physical Properties Analysis
The physical properties of compounds like "(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate" can be inferred from studies on similar furan-based polyesters, showing that the number of methylene units in the dicarboxylic segments significantly affects the material's physical characteristics, such as molecular weight and thermal stability (Yi Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of furan derivatives are influenced by their structure, as seen in the synthesis of enantiomerically pure disubstituted furans. The use of mixed Lewis acid systems for catalysis demonstrates the importance of structural elements in determining reactivity and product specificity (M. Saquib et al., 2009).
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
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Scientific Field: Crystallography and Organic Chemistry
- Application : Study of Fused Bis-Tetra-Hydro-Furan Compounds
- Method of Application : The compound “(3R,3aR,6R,6aR)-Hexa-hydro-furo[3,2-b]furan-3,6-diyl dibenzoate” was prepared from d-mannitol by a two-step procedure .
- Results or Outcomes : The study provided insights into the conformation of the fused bis-tetra-hydro-furan rings . The two aromatic rings were found to be inclined to one another by 20.00 (12)° .
Safety And Hazards
Future Directions
properties
CAS RN |
9049-98-3 |
---|---|
Product Name |
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate |
Molecular Formula |
C24H44O7 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9- |
InChI Key |
LUXUAZKGQZPOBZ-SAXJAHGMSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |
density |
1.05 at 73 °F (NTP, 1992) |
flash_point |
greater than 212 °F (NTP, 1992) |
Other CAS RN |
25339-93-9 |
physical_description |
Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992) |
Related CAS |
25339-93-9 (Parent) |
solubility |
50 to 100 mg/mL at 68° F (NTP, 1992) |
synonyms |
Arlacel A mannide mono-oleate mannide monooleate MONTANIDE ISA 720 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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